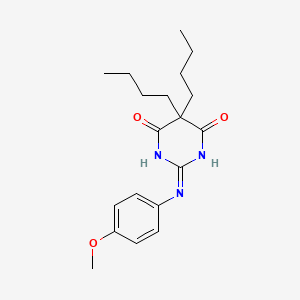

5,5-dibutyl-2-(4-methoxyanilino)-1H-pyrimidine-4,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,5-DIBUTYL-2-[(4-METHOXYPHENYL)IMINO]-1,3-DIAZINANE-4,6-DIONE is a chemical compound known for its unique structure and properties It is a derivative of pyrimidinedione, featuring a dibutyl substitution at the 5th position and a methoxyphenyl imino group at the 2nd position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-DIBUTYL-2-[(4-METHOXYPHENYL)IMINO]-1,3-DIAZINANE-4,6-DIONE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxyaniline with a suitable dibutyl-substituted pyrimidinedione precursor. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities.

Análisis De Reacciones Químicas

Types of Reactions

5,5-DIBUTYL-2-[(4-METHOXYPHENYL)IMINO]-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the imino group to an amine or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

5,5-DIBUTYL-2-[(4-METHOXYPHENYL)IMINO]-1,3-DIAZINANE-4,6-DIONE has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s reactivity makes it useful in studying biological processes and interactions at the molecular level.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5,5-DIBUTYL-2-[(4-METHOXYPHENYL)IMINO]-1,3-DIAZINANE-4,6-DIONE involves its interaction with molecular targets through its functional groups. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound’s structure allows it to participate in various chemical reactions, affecting pathways and processes at the molecular level.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-Methoxy-5-((phenylamino)methyl)phenol

- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol

- 2-[(4-methoxyanilino)methyl]phenol

- 2-(anilinomethyl)phenol

Uniqueness

5,5-DIBUTYL-2-[(4-METHOXYPHENYL)IMINO]-1,3-DIAZINANE-4,6-DIONE stands out due to its specific substitution pattern and the presence of both dibutyl and methoxyphenyl imino groups. This unique combination of functional groups imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Actividad Biológica

5,5-Dibutyl-2-(4-methoxyanilino)-1H-pyrimidine-4,6-dione is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological effects, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a pyrimidine core substituted with butyl groups and an aniline derivative, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including this compound. The compound exhibits significant activity against various bacterial strains and fungi.

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values as low as 29 µg/mL against Staphylococcus aureus and Bacillus subtilis, indicating strong antibacterial properties. It also showed effectiveness against Candida albicans with MIC values below 207 µg/mL .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 29 |

| Bacillus subtilis | < 47 |

| Candida albicans | < 207 |

Anticancer Activity

The anticancer potential of the compound has been explored through in vitro studies. It has shown promising results against various cancer cell lines.

- Cell Lines Tested : The compound was evaluated against DU145 prostate carcinoma and K562 chronic myelogenous leukemia cells.

- IC50 Values : The IC50 values ranged from 0.01 to 0.02 µM, indicating potent antiproliferative effects compared to control groups .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| DU145 (Prostate Carcinoma) | 0.01 |

| K562 (CML) | 0.02 |

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have been assessed through various assays measuring cytokine production and inflammatory markers.

- Cytokine Inhibition : Studies demonstrated that the compound effectively reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

- Mechanism of Action : The anti-inflammatory action is believed to be mediated through the inhibition of NF-kB signaling pathways .

Study 1: Antimicrobial Efficacy

In a study conducted by researchers at a prominent university, the antimicrobial activity of several pyrimidine derivatives was evaluated. The results indicated that compounds similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Properties

Another study focused on the anticancer properties of this compound revealed its potential as a therapeutic agent in treating prostate cancer. The study utilized a series of in vitro assays to demonstrate how the compound induces apoptosis in cancer cells while sparing normal cells.

Pharmacokinetic Profile

The pharmacokinetic properties of the compound were assessed using computational models such as SwissADME. Key findings included:

- Molecular Weight : 269.28 g/mol

- Log P (Partition Coefficient) : 1.45 (indicating good lipophilicity)

- Topological Polar Surface Area (TPSA) : 103.47 Ų (suggesting favorable absorption characteristics)

These parameters suggest that the compound has suitable characteristics for oral bioavailability and good pharmacokinetic profiles .

Propiedades

Fórmula molecular |

C19H27N3O3 |

|---|---|

Peso molecular |

345.4 g/mol |

Nombre IUPAC |

5,5-dibutyl-2-(4-methoxyphenyl)imino-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C19H27N3O3/c1-4-6-12-19(13-7-5-2)16(23)21-18(22-17(19)24)20-14-8-10-15(25-3)11-9-14/h8-11H,4-7,12-13H2,1-3H3,(H2,20,21,22,23,24) |

Clave InChI |

QMNAPMZQJWHXRZ-UHFFFAOYSA-N |

SMILES canónico |

CCCCC1(C(=O)NC(=NC2=CC=C(C=C2)OC)NC1=O)CCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.